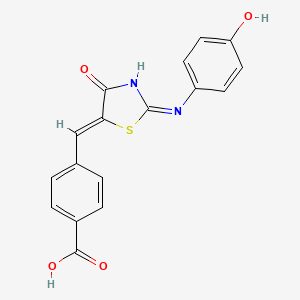

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid is a useful research compound. Its molecular formula is C17H12N2O4S and its molecular weight is 340.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis of benzothiazole-imino-benzoic acid ligands, including compounds related to 4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid, has been explored for their antimicrobial activities. These compounds, when complexed with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have shown promising antimicrobial properties against bacterial strains causing infections in various parts of the human body, including the mouth, lungs, breast, and gastrointestinal tract. This indicates their potential for developing new antimicrobial agents (Mishra et al., 2019).

Anti-inflammatory and Analgesic Activities

Research into the synthesis of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides has highlighted their potential for creating non-steroidal anti-inflammatory drugs (NSAIDs). These compounds have demonstrated significant anti-exudative activity, indicating their promise for treating inflammatory conditions without the side effects associated with traditional NSAIDs. The design of these molecules is based on structural modifications of basic heterocycles, aiming to identify lead compounds with low toxicity and effective anti-inflammatory properties (Golota et al., 2015).

Anticancer Activity

The exploration of 4-thiazolidinones containing benzothiazole moiety for anticancer activity has led to the identification of compounds with potential therapeutic benefits against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings suggest a promising avenue for the development of new anticancer therapies, with some compounds showing specific activity profiles that merit further investigation (Havrylyuk et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzoic acid derivatives, are known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure. The benzylic position of the compound can undergo oxidation to form a carboxylic acid functional group . This reaction could potentially influence various biochemical pathways, including those involved in energy production and cellular signaling .

Pharmacokinetics

It’s known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

The compound’s potential to undergo various reactions at the benzylic position suggests that it could have diverse effects at the molecular and cellular level .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by factors such as temperature and the presence of certain catalysts . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH and the presence of other compounds in the environment .

Properties

IUPAC Name |

4-[(Z)-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c20-13-7-5-12(6-8-13)18-17-19-15(21)14(24-17)9-10-1-3-11(4-2-10)16(22)23/h1-9,20H,(H,22,23)(H,18,19,21)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAUQEYPWZXSTB-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(1-methylcyclopropyl)morpholin-4-yl]ethanone](/img/structure/B2871728.png)

![Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2871730.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)

![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)

![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)